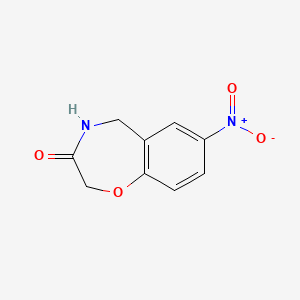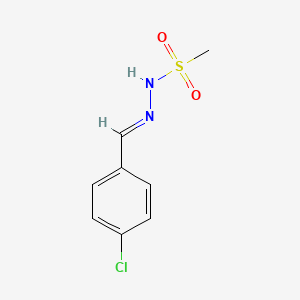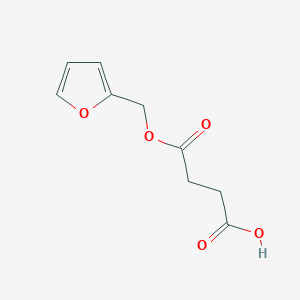![molecular formula C15H23N7O2S B5512500 4-[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]-N,N-dimethyl-1-piperazinesulfonamide](/img/structure/B5512500.png)
4-[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]-N,N-dimethyl-1-piperazinesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis While specific structural analyses of this compound are not available, related compounds have been characterized through spectral studies, including IR, 1H NMR, 13C NMR, and Mass spectral analysis. These methodologies are likely applicable to the analysis of the molecular structure of this compound as well (Desai et al., 2016).
Chemical Reactions and Properties Related compounds exhibit various chemical reactions, including cyclocondensations and nucleophilic substitutions, leading to different bioactive heterocyclic compounds. These reactions suggest potential reactivity paths and chemical properties for this specific compound (Rajkumar et al., 2014).
Physical Properties Analysis The physical properties, such as solubility and crystallinity, of related compounds can provide insight into the behavior of the compound . For example, crystal and molecular structures of similar compounds have been detailed, providing data on cell constants and crystalline systems which can be indicative of the compound's physical characteristics (Karczmarzyk & Malinka, 2004).
Chemical Properties Analysis While specific data on the chemical properties of 4-[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]-N,N-dimethyl-1-piperazinesulfonamide is lacking, related studies on similar compounds can offer insights. For example, derivatives have shown antimicrobial activity, suggesting potential chemical interactions and properties that could also be relevant to the compound (Desai et al., 2017).
科学的研究の応用
Anticancer Potential
Compounds with structural similarities have been synthesized and evaluated for their antiproliferative activity against human cancer cell lines. A study by Mallesha et al. (2012) on derivatives with a related structure demonstrated potential anticancer properties, highlighting the importance of further research into these compounds as possible anticancer agents (Mallesha et al., 2012).
Antimicrobial Activity
Derivatives incorporating pyrimidinyl and piperazinyl groups have been synthesized and screened for antimicrobial activity. Desai et al. (2016) found that certain synthesized compounds exhibited significant antimicrobial activity on various microbial strains, indicating the potential of these compounds in antimicrobial therapy (Desai et al., 2016).
Anti-HIV Activity
Compounds incorporating piperazine and pyrimidine motifs have also been evaluated for their potential anti-HIV activity. Al-Masoudi et al. (2007) synthesized derivatives that showed promising results against HIV-1 and HIV-2 in MT-4 cells, suggesting these compounds could be explored further as non-nucleoside reverse transcriptase inhibitors (Al-Masoudi et al., 2007).
Enzyme Inhibition
Lolak et al. (2020) investigated a series of benzenesulfonamides incorporating 1,3,5-triazine moieties for their inhibitory effects on enzymes like acetylcholinesterase and butyrylcholinesterase, associated with diseases like Alzheimer's. These studies highlight the multifaceted potential of such compounds in treating neurological disorders (Lolak et al., 2020).
Antioxidant Properties
Jin et al. (2010) synthesized analogues of N,N-dimethyl-4-(pyrimidin-2-yl)piperazine-1-sulfonamide with free radical scavenger groups, demonstrating their efficacy in protecting cells against oxidative stress. This research suggests a potential role for these compounds in the treatment of age-related diseases like cataracts, AMD, and Alzheimer's dementia (Jin et al., 2010).
作用機序
The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .
将来の方向性
特性
IUPAC Name |
4-[6-(4,5-dimethylimidazol-1-yl)pyrimidin-4-yl]-N,N-dimethylpiperazine-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N7O2S/c1-12-13(2)22(11-18-12)15-9-14(16-10-17-15)20-5-7-21(8-6-20)25(23,24)19(3)4/h9-11H,5-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GABVFVBQMUXTBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C=N1)C2=CC(=NC=N2)N3CCN(CC3)S(=O)(=O)N(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N7O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(1-ethyl-1H-imidazol-2-yl)-1-[(4-methoxy-1-piperidinyl)sulfonyl]piperidine](/img/structure/B5512421.png)

![3-[(diethylamino)methyl]-2,7,8-trimethyl-4-quinolinol](/img/structure/B5512456.png)
![3-(3-chlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B5512461.png)
![N-(2-methoxy-5-{[(2-pyridinylmethyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B5512467.png)
![(3R*,4R*)-3-cyclopropyl-4-methyl-1-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}pyrrolidin-3-ol](/img/structure/B5512469.png)
![4-[2-(4-nitrobenzylidene)hydrazino]-4-oxo-N-phenylbutanamide](/img/structure/B5512471.png)
![N-[2-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)ethyl]-N-methylchromane-3-carboxamide](/img/structure/B5512474.png)


![2-{[5-(3-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B5512492.png)


